2-Ethylhexyl hydrogen maleate

CAS No.: 2370-71-0

Cat. No.: VC7812243

Molecular Formula: C12H20O4

Molecular Weight: 228.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2370-71-0 |

|---|---|

| Molecular Formula | C12H20O4 |

| Molecular Weight | 228.28 g/mol |

| IUPAC Name | (Z)-4-octoxy-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C12H20O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h8-9H,2-7,10H2,1H3,(H,13,14)/b9-8- |

| Standard InChI Key | VTWGIDKXXZRLGH-HJWRWDBZSA-N |

| Isomeric SMILES | CCCCCCCCOC(=O)/C=C\C(=O)O |

| SMILES | CCCCC(CC)COC(=O)C=CC(=O)O |

| Canonical SMILES | CCCCCCCCOC(=O)C=CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

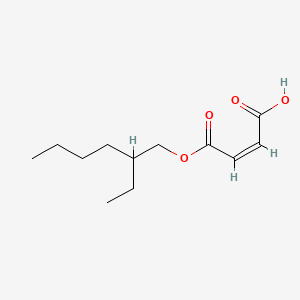

Molecular Structure and Nomenclature

2-Ethylhexyl hydrogen maleate is systematically named as (2-ethylhexyl) hydrogen (2Z)-but-2-enedioate, reflecting its cis-configuration at the double bond (Figure 1) . The molecule consists of a maleate backbone with one carboxylic acid group () and one ester group (-ethylhexyl). This asymmetry distinguishes it from its diester counterpart, bis(2-ethylhexyl) maleate, which lacks the free acid group .

Molecular Formula:

Molecular Weight: 252.29 g/mol

IUPAC Name: (2-Ethylhexyl) hydrogen (2Z)-but-2-enedioate

InChI Key: InChI=1/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7-

Spectral and Analytical Data

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at:

-

1720 cm: Ester carbonyl ()

-

1690 cm: Carboxylic acid carbonyl ()

Nuclear magnetic resonance (NMR) data ( and ) further confirm the structure, with distinct signals for the ethylene protons () and the 2-ethylhexyl chain .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via partial esterification of maleic anhydride with 2-ethylhexanol under controlled conditions . Key steps include:

-

Reaction Setup: Maleic anhydride and 2-ethylhexanol are combined in a molar ratio of 1:1.1–1.5 to favor monoester formation.

-

Catalysis: Acid catalysts (e.g., sulfuric acid) or heterogeneous catalysts (e.g., heteropolyacids) accelerate the reaction .

-

Temperature Control: Maintained at 80–120°C to prevent side reactions like diester formation .

Representative Reaction:

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to optimize yield and purity. For example, a patented method uses titanium-doped heteropolyacid catalysts () to achieve >95% conversion with minimal byproducts . Post-synthesis, toluene is distilled off, and the product is purified via vacuum distillation .

Physicochemical Properties

Physical Properties

Chemical Stability

-

Thermal Stability: Decomposes above 200°C, releasing maleic anhydride and 2-ethylhexanol .

-

Hydrolysis: Susceptible to acidic/basic hydrolysis, regenerating maleic acid.

-

Isomerization: Under heat or light, the cis-configuration may isomerize to trans (fumarate) .

Applications in Industry and Research

Polymer Science

As a reactive monomer, 2-ethylhexyl hydrogen maleate enhances the flexibility of acrylic and vinyl polymers. Copolymerizing it with styrene or methyl methacrylate improves glass transition temperatures () and adhesion properties in paints and adhesives .

Surfactant Intermediate

The compound is a precursor to dioctyl sulfosuccinate (DOSS), a surfactant used in laxatives and oil-spill dispersants. Sulfonation of the free carboxylic acid group introduces sulfonic acid functionality, critical for micelle formation .

Plasticizers and Coatings

In polyvinyl chloride (PVC) formulations, it acts as a secondary plasticizer, reducing brittleness without migrating to the surface . Its low volatility (<0.01 mmHg at 25°C) ensures long-term stability in automotive coatings .

Recent Research and Innovations

Catalytic Advancements

Recent studies highlight enzyme-catalyzed esterification using lipases (e.g., Candida antarctica Lipase B) for greener synthesis, achieving 90% yield under mild conditions .

Biomedical Applications

Preliminary research explores its use in drug delivery systems, where its amphiphilic nature stabilizes nanoparticle formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume